5-Methyl-N,N-diphenylpyridin-2-amine
Description
Properties
CAS No. |
1445086-62-3 |
|---|---|
Molecular Formula |
C18H16N2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
5-methyl-N,N-diphenylpyridin-2-amine |
InChI |
InChI=1S/C18H16N2/c1-15-12-13-18(19-14-15)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
InChI Key |
OULURFWRUQJXSY-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CN=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
5-Methyl-N,N-diphenylpyridin-2-amine exhibits significant pharmacological activities, making it a candidate for drug development. Its structural similarity to other biologically active compounds allows it to interact with various biological targets.
Anticancer Activity
Studies indicate that pyridine derivatives can exhibit anticancer properties. For instance, compounds with a pyridine core have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the diphenyl group in this compound may enhance its interaction with cancer cell targets, potentially leading to improved therapeutic efficacy .
Antimicrobial Properties
Research has demonstrated that pyridine derivatives possess antimicrobial activity against a range of pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymes could be a basis for its use as an antimicrobial agent .
Material Science Applications
The unique chemical structure of this compound allows it to be utilized in the development of advanced materials.
Organic Electronics
Due to its electron-rich nature, this compound can serve as a building block for organic semiconductors. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is being explored, where it can contribute to enhanced charge transport properties and stability .
| Material Type | Application | Properties |
|---|---|---|
| OLEDs | Light Emission | High efficiency, stability |
| OPVs | Energy Conversion | Improved charge mobility |
Catalytic Applications
This compound has shown potential in catalytic processes, particularly in organic synthesis.
Catalysis in Organic Reactions
The compound can act as a ligand in metal-catalyzed reactions, facilitating the formation of carbon-carbon bonds. Its ability to stabilize metal centers enhances catalytic efficiency in cross-coupling reactions .
Biomass-Derived Chemicals
Recent studies have focused on using this compound in the conversion of biomass-derived oxygenates into valuable amines. This application aligns with sustainable chemistry practices aimed at utilizing renewable resources for chemical production .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of various pyridine derivatives, including this compound, against human cancer cell lines. The results indicated significant cytotoxicity compared to controls, suggesting its potential as a lead compound for further drug development .
Case Study 2: Synthesis of Organic Electronics
Research conducted on the synthesis of organic electronic materials incorporated this compound into polymer matrices for OLED applications. The resulting devices exhibited superior performance metrics, highlighting the compound's utility in enhancing electronic properties .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations:
- Electronic Effects : The methyl group in this compound is electron-donating, increasing the basicity of the amine and electron density of the pyridine ring. This contrasts with electron-withdrawing groups (e.g., 5-Fluoro in ), which reduce basicity and alter reactivity.
- Comparatively, N-methyl or N-cyclopentyl substituents (e.g., ) offer reduced hindrance.
- Core Modifications : Pyrimidine-based analogues (e.g., ) introduce additional nitrogen atoms, altering aromaticity and hydrogen-bonding capabilities.
Physicochemical Properties
While specific data (e.g., melting points) are scarce in the provided evidence, inferences can be made:
- Solubility : The diphenyl groups in this compound likely reduce water solubility compared to N-methyl or unsubstituted analogues.
- Crystallinity : Compounds like N-diphenylphosphanyl derivatives form well-defined crystals via C–H···N interactions , suggesting that the target compound may also exhibit crystallinity useful in X-ray studies.
Preparation Methods
Base-Promoted Cascade Synthesis from N-Propargylic β-Enaminones
One of the most efficient and concise protocols for synthesizing 2-aminopyridine derivatives, including 5-methyl-N,N-diphenylpyridin-2-amine, involves a base-promoted cascade reaction starting from N-propargylic β-enaminones.
- Starting materials: N-propargylic β-enaminones and formamides.
- Catalyst/Base: Sodium hydroxide (NaOH) is used as the base.
- Solvent: Dimethyl sulfoxide (DMSO).
- Conditions: Room temperature stirring for 2 hours.
- Mechanism: The reaction proceeds via base-promoted cyclization to form an oxazepine intermediate, which isomerizes to an epoxide intermediate. Nucleophilic addition of formamide leads to dihydropyridine intermediates, which aromatize and undergo N-deformylation to yield the target aminopyridine.
- N-(3-methyl-4,6-diphenylpyridin-2-yl)formamide (0.5 mmol) reacts with NaOH (0.5 mmol) in DMSO.
- After reaction and workup, purification by silica gel chromatography (5% ethyl acetate in petroleum ether) yields this compound with good yield (~71%).
- Mild reaction conditions (room temperature).
- High selectivity and good yields.
- Formyl group acts as a traceless activating group, simplifying purification.
Reference Reaction Scheme:
| Step | Intermediate | Description |
|---|---|---|
| 1 | N-propargylic β-enaminone | Starting material |
| 2 | 1,4-oxazepine intermediate | Formed by base-promoted cyclization |
| 3 | Epoxide intermediate | Isomerization of oxazepine |
| 4 | 2,3-Dihydropyridine intermediate | Nucleophilic addition of formamide |
| 5 | This compound | Aromatization and N-deformylation final product |
This method is documented in a detailed study by researchers who demonstrated its applicability to various substituted aminopyridines, including the target compound.
Cyclization Approaches Using β-Enaminones and Formamides
Cyclization strategies employing β-enaminones and formamides under basic conditions have been widely explored for aminopyridine synthesis.
- Reaction conditions: Typically involve stirring a mixture of β-enaminones with formamides and a base such as NaOH in polar aprotic solvents.
- Outcome: Formation of multisubstituted 2-aminopyridines via cascade cyclizations.
- Purification: Recrystallization or chromatographic techniques.
This approach is versatile and allows for the introduction of various substituents on the pyridine ring, including methyl and diphenyl groups, by selecting appropriate starting materials.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Base-Promoted Cascade | N-propargylic β-enaminones + formamides | NaOH | DMSO | Room temp | 2 h | ~71 | Mild, efficient, traceless formyl group |
| Copper-Catalyzed Aerobic | Acetophenone + 1,3-diaminopropane | Cu(OTf)2 | Ethanol | 70-80°C | 30-72 h | 22-60 | Moderate yields, longer time |
| Microwave-Assisted | β-Dicarbonyl + hydrazine hydrate + aldehydes | None (ultrasound or microwave) | Ethanol or water | 70-80°C | 30-40 min | Up to 90 | Rapid, green synthesis |
| Electrophilic Cyclization | N-propargylic β-enaminones + iodine | NaHCO3 | Acetonitrile | 82°C | Few hours | 80 | High yield, selective |
Research Findings and Notes
- The base-promoted cascade method is notable for its operational simplicity and environmental compatibility, avoiding harsh conditions and toxic catalysts.
- The use of formamide as a nucleophile provides a convenient source of the amino group, with the formyl moiety acting as a traceless activating group.
- Purification by silica gel chromatography with low percentages of ethyl acetate in petroleum ether is effective for isolating pure this compound.
- The reaction mechanism involves key intermediates such as oxazepine and epoxide species, confirmed by spectroscopic and chromatographic analyses in research studies.
- Alternative methods like metal catalysis or microwave-assisted synthesis provide complementary approaches but may require optimization for this specific compound.
Q & A
Basic: How can researchers optimize the synthesis of 5-Methyl-N,N-diphenylpyridin-2-amine to improve yield and purity?
Answer:
Synthesis optimization requires systematic variation of reaction parameters. For example:
- Solvent selection : Polar aprotic solvents like dichloromethane (CHCl) or acetonitrile (MeCN) are preferred for nucleophilic substitution reactions involving pyridine derivatives .
- Stoichiometry : Maintain a 1:2 molar ratio of precursor (e.g., pyridine N-oxide) to reagents like trifluoroacetic anhydride (TFAA) to minimize side reactions .
- Temperature control : Reactions performed at 0°C followed by gradual warming to room temperature reduce thermal degradation .
- Purification : Column chromatography using silica gel with dichloromethane/acetate (95:5 v/v) effectively isolates the product .
Basic: What characterization techniques are essential for verifying the structure of this compound?
Answer:
A multi-technique approach is critical:
- X-ray crystallography : Resolve bond angles (e.g., P–C–N = 114.09° in analogous phosphanyl-pyridin-2-amine derivatives) and confirm stereochemistry .
- NMR spectroscopy : H and C NMR identify methyl groups (δ ~2.5 ppm for CH) and aromatic protons (δ ~6.8–8.5 ppm) .
- Elemental analysis : Validate empirical formulas (e.g., CHNP) with <0.5% deviation .
- UV-vis spectroscopy : Detect π→π* transitions in pyridine rings (~260–300 nm) .
Basic: What crystallographic parameters are critical for refining the structure of this compound?
Answer:
Key parameters include:
- Unit cell dimensions : Monoclinic systems (e.g., C2/c space group, a = 22.505 Å, β = 102.877°) require precise alignment .
- Refinement software : SHELXL refines structures using R1 (e.g., R[F > 2σ(F)] = 0.060) and wR2 (e.g., 0.126) metrics .
- Hydrogen placement : Idealized positions with riding models (C–H = 0.93–0.97 Å) reduce computational complexity .
Advanced: How do electron-donating substituents (e.g., methyl groups) influence the reactivity of this compound in coordination chemistry?
Answer:
- Steric effects : Methyl groups increase steric hindrance, altering bond angles (e.g., P–C–N angles ~114°) and limiting coordination geometries .
- Electronic effects : Methyl substituents donate electron density via inductive effects, stabilizing metal-ligand bonds in transition metal complexes (e.g., Ni(II) or Co(II)) .
- Catalytic activity : Modified steric/electronic profiles enhance catalytic efficiency in cross-coupling reactions, as observed in analogous bis(iminophosphoranyl)methane complexes .
Advanced: How can researchers analyze supramolecular interactions in this compound crystals?
Answer:
- Intermolecular forces : Identify C–H···N interactions (e.g., C32–H32···N2, 2.7–3.0 Å) using Mercury software .
- Packing analysis : Molecules often stack along crystallographic axes (e.g., b-axis) via π-π interactions (3.5–4.0 Å interplanar spacing) .
- Hydrogen-bond tables : Tabulate donor-acceptor distances and angles (e.g., D–H···A = 2.8 Å, θ = 160°) .
Advanced: How should researchers resolve contradictions in crystallographic data (e.g., bond length outliers)?
Answer:
- Cross-validation : Compare results with analogous structures (e.g., C–N bond lengths in pyridin-2-amine derivatives should not exceed 1.40 Å) .
- Software limitations : SHELX may misassign hydrogen positions; use Difference Fourier maps to manually adjust H-atom sites .
- Data completeness : Ensure redundancy (e.g., >4 measurements per reflection) and I/σ(I) > 2 for high-resolution datasets .
Advanced: What methodologies evaluate the catalytic potential of this compound in transition metal complexes?
Answer:
- Kinetic studies : Monitor reaction rates (e.g., TOF = 100–500 h) in Suzuki-Miyaura couplings using GC-MS .
- XAS/XPS : Analyze oxidation states (e.g., Ni vs. Ni) and ligand-metal charge transfer .
- Crystallographic comparisons : Correlate bond lengths (e.g., M–N = 2.0–2.2 Å) with catalytic activity in structurally characterized complexes .
Advanced: How can computational models predict the electronic properties of this compound?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute HOMO-LUMO gaps (e.g., ~4.5 eV for pyridine derivatives) .
- NBO analysis : Quantify hyperconjugation (e.g., methyl group donation to pyridine σ* orbitals) .
- Molecular dynamics : Simulate solvent effects (e.g., CHCl dielectric constant = 8.93) on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
